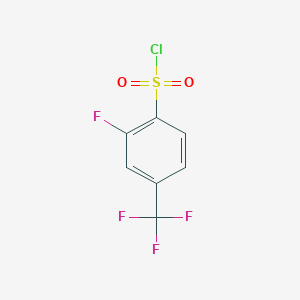

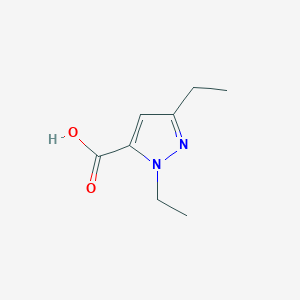

4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

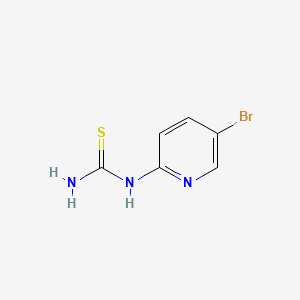

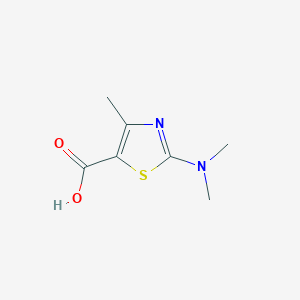

The compound "4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone" is a benzophenone derivative with potential interest in organic chemistry due to its structural features, which include a bromo and a fluoro substituent on the benzene ring and a piperazine moiety. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related benzophenone derivatives, which can be useful in understanding the behavior and properties of the compound .

Synthesis Analysis

The synthesis of benzophenone derivatives can involve various strategies, including side-chain bromination as seen in the generation of 2-(bromomethyl)benzophenone . This compound is further converted into naphthalene derivatives through a mechanism involving the generation of 1-phenylisobenzofuran. Another approach is the Wittig-Horner reaction, which is used to synthesize 1-Bromo-4-(2,2-diphenylvinyl) benzene . This method involves a nucleophilic reaction with a phosphorus ylide. The synthesis of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone is achieved through a Friedel-Crafts reaction, which is a common method for introducing acyl groups into aromatic rings . These methods could potentially be adapted for the synthesis of "4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is characterized using various spectroscopic techniques such as NMR, IR, and MS . These techniques provide information about the electronic environment of the atoms, the functional groups present, and the molecular mass, which are crucial for confirming the identity of the synthesized compounds. X-ray diffraction (XRD) can also be used to determine the steric configuration and crystal packing of the molecules . The molecular structure of "4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone" would likely be analyzed using similar methods to ensure the correct synthesis and to understand its three-dimensional conformation.

Chemical Reactions Analysis

Benzophenone derivatives can participate in various chemical reactions. For instance, the 2-(bromomethyl)benzophenone undergoes cycloaddition reactions when heated with dienophiles, leading to the formation of naphthalene derivatives . The reactivity of the bromo and fluoro substituents in "4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone" would be influenced by their electron-withdrawing nature, which could affect the compound's participation in nucleophilic substitution or coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives, such as solubility, melting point, and photoluminescence, can be influenced by their substituents. For example, the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene are investigated, showing different emission wavelengths and intensities in solution and solid-state, indicating aggregation-induced emission (AIE) characteristics . The presence of a piperazine moiety in "4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone" could also affect its solubility and potential biological activity, given that piperazine rings are often found in pharmacologically active compounds.

Aplicaciones Científicas De Investigación

Fluorescence Properties and Synthetic Methods

- Synthesis and Fluorescence Properties : A study on the synthesis of 1-Bromo-4-(2,2-diphenylvinyl) benzene through the Wittig-Horner reaction showcases the compound's fluorescence properties, indicating potential applications in materials science for developing new fluorescent materials with high solid-state fluorescence intensity, hinting at the utility of similar benzophenone derivatives in photoluminescence applications (Liang Zuo-qi, 2015).

Chemoselectivity and Grignard Reagent Formation

- Grignard Reagent Formation and Chemoselectivity : Research on the formation of Grignard reagents from dihalogenated compounds and their reaction with benzophenone to produce fluorinated alcohol or benzoic acid provides a basis for understanding chemoselectivity and reaction mechanisms, valuable in synthetic organic chemistry education and research (S. Hein et al., 2015).

Comparative Imaging Studies

- Comparative Imaging with Fluorine-18 and Iodine Isotopes : The synthesis of a benzophenone-based labeling compound for comparative imaging studies using PET and SPECT demonstrates the compound's utility in biomedical imaging, highlighting the role of benzophenone derivatives in developing radiotracers for diagnostic applications (Zizhong Li et al., 2003).

Antiproliferative Activity

- Antiproliferative Activity against Neoplastic Cells : A study on novel morpholine conjugated benzophenone analogues evaluated their anti-proliferative activity against various types of neoplastic cells, providing insights into the potential of benzophenone derivatives in cancer research and therapy (M. Al‐Ghorbani et al., 2017).

Photoinitiation and Cross-Linking Agents

- Synthesis and Applications in Photoinitiation : Research on the utility of benzophenone for preparing photoinitiators for acrylate polymerization and photo-cleavable protein cross-linking agents underscores the compound's significance in materials science, particularly in photopolymerization processes (M. Sibi, 2000).

Propiedades

IUPAC Name |

(4-bromo-3-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrFN2O/c1-22-8-10-23(11-9-22)13-15-4-2-3-5-16(15)19(24)14-6-7-17(20)18(21)12-14/h2-7,12H,8-11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGCHXCBAFRYAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643882 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone | |

CAS RN |

898783-25-0 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

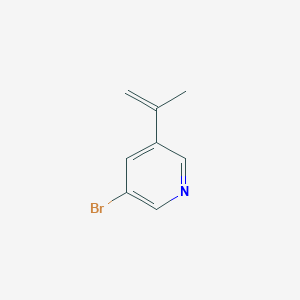

![4-[2-(4-Iodophenyl)ethyl]morpholine](/img/structure/B1343335.png)